molecular formula C18H17Cl2N3O2 B2712640 3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide CAS No. 1147521-97-8

3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide

Cat. No.: B2712640
CAS No.: 1147521-97-8
M. Wt: 378.25
InChI Key: NQFLIMUZMPZSCR-UHFFFAOYSA-N
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Description

3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group linked to a phenyl ring through a pyrrolidinylmethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the pyridine ring is prepared through halogenation reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide coupling reactions, often using reagents like carbodiimides.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a nucleophilic substitution reaction.

    Formation of the Pyrrolidinylmethyl Bridge: The final step involves the formation of the pyrrolidinylmethyl bridge through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide: Similar in structure but with different substituents on the pyridine or phenyl rings.

    N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide: Lacks the chlorine atoms on the pyridine ring.

Uniqueness

The unique combination of the pyridine ring, carboxamide group, and pyrrolidinylmethyl bridge in this compound distinguishes it from other similar compounds. This unique structure may confer specific properties and activities that are valuable in various scientific applications.

Properties

IUPAC Name

3,6-dichloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c19-14-7-8-15(20)22-17(14)18(25)21-10-12-4-1-2-5-13(12)11-23-9-3-6-16(23)24/h1-2,4-5,7-8H,3,6,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFLIMUZMPZSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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